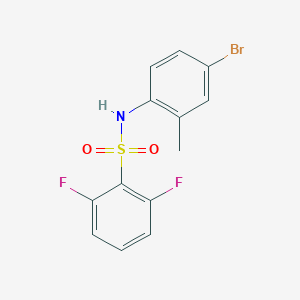

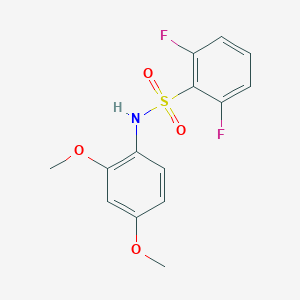

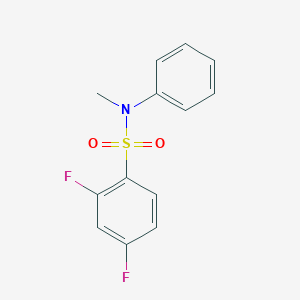

N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide, also known as DAS-181, is a novel antiviral drug that has shown promising results in scientific research. It is a small molecule inhibitor that targets the sialic acid receptors on the surface of human cells, which are used by many viruses to enter and infect the host.

作用機序

The mechanism of action of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide involves the cleavage of sialic acid receptors on the surface of human cells, which prevents the attachment and entry of viruses that use these receptors as their primary attachment factor. This compound is a prodrug that is activated by a bacterial enzyme called sialidase, which cleaves the sialic acid moiety from this compound and generates the active form of the drug. This mechanism is unique compared to other antiviral drugs that target viral proteins or enzymes.

Biochemical and Physiological Effects

This compound has been shown to have minimal toxicity and side effects in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 3 hours in rats. This compound does not accumulate in the body and is eliminated primarily through renal excretion. In addition, this compound does not affect the normal functions of sialic acid receptors, which are essential for many physiological processes, such as cell adhesion, migration, and signaling.

実験室実験の利点と制限

N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has several advantages for lab experiments, such as its broad-spectrum activity, low toxicity, and unique mechanism of action. It can be used in various assays, such as plaque reduction assay, virus yield reduction assay, and neuraminidase inhibition assay, to evaluate its antiviral potency and efficacy. However, this compound has some limitations, such as its dependence on the bacterial sialidase for activation, which may affect its activity in different cell types and species. Moreover, this compound may interact with other sialic acid-binding proteins and affect their functions, which need to be further investigated.

将来の方向性

There are several future directions for the development and application of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide. First, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, especially for the treatment and prevention of influenza and other respiratory viral infections. Second, the optimization of the synthesis method and formulation of this compound may improve its pharmacokinetic properties and bioavailability. Third, the identification of new bacterial sialidases or the engineering of existing ones may expand the range of this compound activation and enhance its potency and selectivity. Fourth, the combination of this compound with other antiviral drugs or immunomodulators may provide synergistic effects and improve the outcome of viral infections. Fifth, the investigation of the long-term effects of this compound on the immune system and host-pathogen interactions may provide insights into its potential applications in chronic viral infections and autoimmune diseases.

Conclusion

In conclusion, this compound, or this compound, is a promising antiviral drug that targets the sialic acid receptors on the surface of human cells and inhibits viral attachment and entry. This compound has shown potent and broad-spectrum activity against various respiratory viruses, with minimal toxicity and side effects. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. This compound represents a novel and innovative approach to antiviral therapy, and further research is needed to fully explore its potential.

合成法

The synthesis of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide involves several steps, including the reaction of 2,4-dimethoxyaniline with 2,6-difluorobenzenesulfonyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of this compound are confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.

科学的研究の応用

N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has been extensively studied for its antiviral activity against a wide range of viruses, including influenza, parainfluenza, respiratory syncytial virus, and human metapneumovirus. In preclinical studies, this compound has shown potent inhibition of viral replication and spread, both in vitro and in vivo. Moreover, this compound has demonstrated broad-spectrum activity against different strains and subtypes of influenza virus, including those that are resistant to current antiviral drugs.

特性

分子式 |

C14H13F2NO4S |

|---|---|

分子量 |

329.32 g/mol |

IUPAC名 |

N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide |

InChI |

InChI=1S/C14H13F2NO4S/c1-20-9-6-7-12(13(8-9)21-2)17-22(18,19)14-10(15)4-3-5-11(14)16/h3-8,17H,1-2H3 |

InChIキー |

XNJIUCOBGBLBBU-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)OC |

正規SMILES |

COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)

![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)

![N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)

![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)